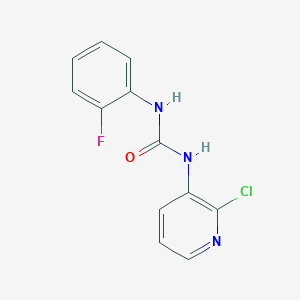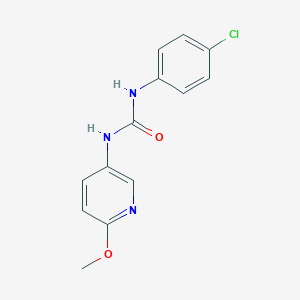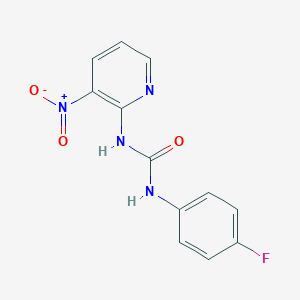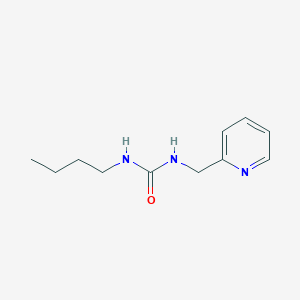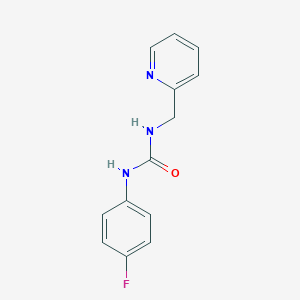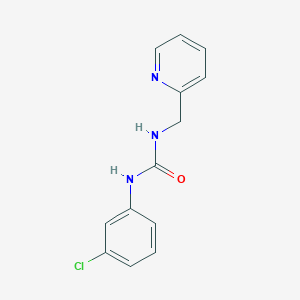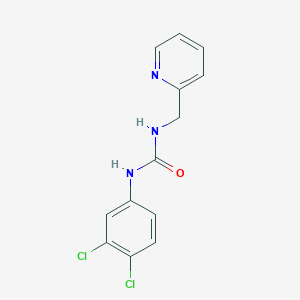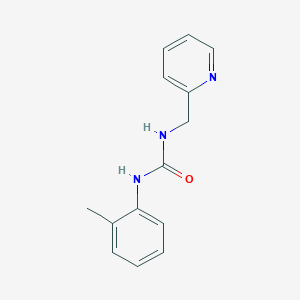
4-(Methylthio)-7-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylthio)-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a methylsulfanyl group and a trifluoromethyl group on the quinoline ring makes this compound unique and of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
化学反应分析
Types of Reactions
4-(Methylthio)-7-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoline ring can be reduced under certain conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
4-(Methylthio)-7-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(Methylthio)-7-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, compounds with similar structures have been shown to inhibit certain kinases, which are involved in cell signaling pathways .
相似化合物的比较
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar structure but with a hydroxy group instead of a methylsulfanyl group.
7-(Trifluoromethyl)quinoline-4-thiol: Contains a thiol group instead of a methylsulfanyl group.
Uniqueness
The presence of both a methylsulfanyl and a trifluoromethyl group on the quinoline ring makes 4-(Methylthio)-7-(trifluoromethyl)quinoline unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
220072-35-5 |
|---|---|
分子式 |
C11H8F3NS |
分子量 |
243.25g/mol |
IUPAC 名称 |
4-methylsulfanyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NS/c1-16-10-4-5-15-9-6-7(11(12,13)14)2-3-8(9)10/h2-6H,1H3 |
InChI 键 |
VBCCZTHIYQCMFM-UHFFFAOYSA-N |
SMILES |
CSC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
规范 SMILES |
CSC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


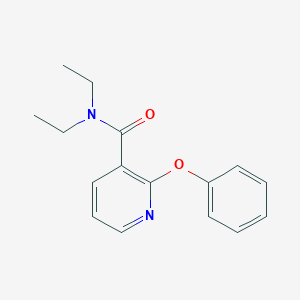
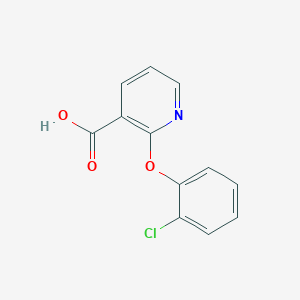
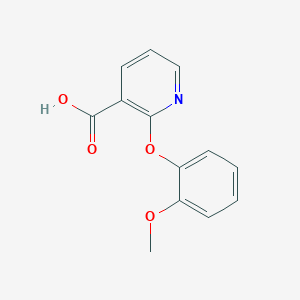
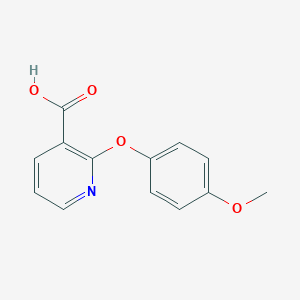
![1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]carbonyl}piperazine](/img/structure/B500912.png)
![4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE](/img/structure/B500913.png)
